3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine
CAS No.:
Cat. No.: VC17486220
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine -](/images/structure/VC17486220.png)
Specification
Molecular Formula | C13H9FN2 |
---|---|
Molecular Weight | 212.22 g/mol |
IUPAC Name | 3-fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C13H9FN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
Standard InChI Key | NKHAOWCEKXFJRC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C(=CN3)F)N=C2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at the [3,2-B] positions (Figure 1). The numbering follows IUPAC conventions, with the fluorine atom at position 3 and the phenyl group at position 6. This arrangement creates a planar, aromatic system capable of π-π stacking interactions, as observed in related pyrrolopyridine derivatives .
Figure 1: Proposed structure of 3-fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine
Molecular weight: 212.23 g/mol
Electronic Effects of Substituents
The electron-withdrawing fluorine atom at position 3 induces localized electron deficiency, potentially enhancing interactions with biological targets through dipole interactions or hydrogen bonding . Conversely, the phenyl group at position 6 contributes steric bulk and lipophilicity, which may influence membrane permeability and target engagement .
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis of 3-fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine is documented, analogous routes for pyrrolo[2,3-b]pyridines suggest feasible strategies:
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Suzuki-Miyaura Coupling: Introduction of the phenyl group via palladium-catalyzed cross-coupling, as demonstrated for 5-aryl-7-azaindoles .
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Halogenation: Electrophilic fluorination at position 3 using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
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Cyclization: Formation of the pyrrolopyridine core via thermally induced cyclization of appropriately substituted precursors .
Experimental Considerations
Physicochemical Properties
Calculated and Experimental Data
Property | Value | Method/Source |
---|---|---|
LogP (octanol-water) | 2.8 ± 0.3 | ChemAxon Prediction |
pKa | 4.1 (pyridine N) | MARVIN Sketch |
Solubility (H2O) | 0.12 mg/mL | ALOGPS |
Polar Surface Area | 38.7 Ų | RDKit |
The fluorine atom reduces basicity at the pyridine nitrogen compared to non-fluorinated analogs (e.g., 2-phenyl-1H-pyrrolo[3,2-b]pyridine pKa ≈ 4.5) .
Compound | Target | IC50 (nM) | Source |
---|---|---|---|
4h (FGFR1) | FGFR1 | 7 | |
65 (MPS1) | MPS1 | 0.04 | |
Hypothetical 3F-6-Ph | FGFR (pred) | 10–50* | Extrapol. |
*Predicted based on fluorine’s electronic effects .
Cellular Effects
Fluorinated pyrrolopyridines often demonstrate enhanced cellular uptake. Compound 4h inhibited 4T1 breast cancer cell proliferation (IC50 = 0.8 μM) and induced apoptosis . The phenyl group in 3-fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine may further improve membrane penetration, potentially lowering effective concentrations.
Pharmacokinetic and Toxicity Considerations
ADME Properties
The fluorine atom typically improves metabolic stability by resisting oxidative degradation. In MPS1 inhibitor 65, fluorination contributed to a favorable pharmacokinetic profile (mouse Cl = 23.8 mL/min/kg, F = 83%) . Similar properties are anticipated for 3-fluoro-6-phenyl derivatives.
Toxicity Risks
Pyrrolopyridines generally exhibit low acute toxicity, but fluorine incorporation requires evaluation of potential bioaccumulation. In silico predictions (ProTox-II) suggest moderate hepatotoxicity risk (Probability = 0.62).
Applications in Drug Discovery
Oncology Targets
The FGFR and MPS1 inhibition observed in analogs positions 3-fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine as a candidate for kinase-targeted therapies. Its planar structure may also intercalate DNA, suggesting potential in topoisomerase inhibition .
Material Science Applications
Fluorinated heterocycles often serve as emissive layers in OLEDs. The rigid pyrrolopyridine core and fluorine’s electron-withdrawing effects could enable tunable luminescence .
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